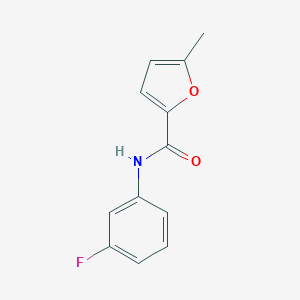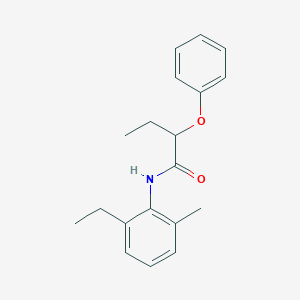![molecular formula C21H22N2O2 B258817 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as JWH-018, and it belongs to the class of synthetic cannabinoids.
作用機序
JWH-018 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is believed to modulate the release of neurotransmitters and affect signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. JWH-018 has also been shown to affect the release of other neurotransmitters such as serotonin and norepinephrine. It has been found to have analgesic, anti-inflammatory, and antiemetic properties.
実験室実験の利点と制限
JWH-018 has several advantages for use in scientific research. It is a potent and selective agonist for the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. It is also stable and easy to synthesize, which makes it readily available for research purposes.
However, JWH-018 also has some limitations for use in lab experiments. It has been shown to have high affinity for the cannabinoid receptors, which may lead to off-target effects. It also has a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on JWH-018. One area of interest is its potential use as a therapeutic agent for various medical conditions. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of chronic pain and other inflammatory conditions.
Another area of interest is its potential use in the treatment of addiction. JWH-018 has been shown to affect the release of dopamine in the brain, which may make it useful for the treatment of addiction to drugs such as cocaine and methamphetamine.
Finally, JWH-018 may also be useful for studying the effects of synthetic cannabinoids on the brain and behavior. As more synthetic cannabinoids are developed and become available, it will be important to understand their effects and potential risks.
In conclusion, JWH-018 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system, the effects of synthetic cannabinoids on the brain and behavior, and its potential use as a therapeutic agent. While it has several advantages for use in lab experiments, it also has some limitations that need to be considered. Overall, JWH-018 is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of JWH-018 involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1-bromo-1-cyclohexane. The resulting product is then treated with pyridine to obtain the final product, 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide.
科学的研究の応用
JWH-018 has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. JWH-018 has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
特性
製品名 |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-5-4-14-22-15-18)19-8-6-17(7-9-19)10-13-21(25)11-2-1-3-12-21/h4-9,14-15,25H,1-3,11-12,16H2,(H,23,24) |
InChIキー |
LYVCHUBNUYEVGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
正規SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)
![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)




